2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide
Description
Properties
IUPAC Name |
N-(1-anilino-3-methyl-1-oxobutan-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,14-17,19H,8-13H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNWMDSYESUYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide typically involves multiple steps, starting with the functionalization of adamantane. One common approach is the acylation of adamantane to introduce the carbonyl group, followed by the formation of the amide bond with the phenyl group. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield 1-adamantanol or 2-adamantanone, while reduction of the carbonyl group can produce 2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanol .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Adamantane derivatives have shown antiviral and anticancer properties, and this compound may have similar therapeutic potential.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and structural properties
Mechanism of Action
The mechanism of action of 2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-aminoadamantane: Known for its antiviral properties, particularly against the influenza virus.
2-adamantanone: Used as an intermediate in the synthesis of other adamantane derivatives.
1-adamantanol: Utilized in the production of polymers and advanced materials
Uniqueness
2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide stands out due to its combination of an adamantane moiety, a carbonyl group, and a phenyl group, which confer unique structural and functional properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Biological Activity
The compound 2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide is a derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure comprises an adamantane moiety linked to a formamide group, which is further substituted with a phenyl group and a butanamide side chain. The presence of these functional groups may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds related to adamantane derivatives exhibit various biological activities, including:
- Anticancer Properties : Certain adamantane derivatives have shown promising anti-proliferative effects against various cancer cell lines.
- Antiviral Activity : Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses.
- Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits in neurodegenerative diseases.
Anticancer Activity
A study evaluating the cytotoxic effects of adamantane derivatives, including similar compounds to this compound, demonstrated significant anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The compound 5r , a related derivative, exhibited an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating potent cytotoxicity .
The mechanism by which these compounds induce apoptosis involves:
- Caspase Activation : Studies have shown that treatment with related compounds leads to the activation of caspases, specifically caspase-3 and caspase-8, while having minimal effect on caspase-9. This suggests a caspase-8-dependent pathway for apoptosis induction .
- Poly ADP-ribose Polymerase (PARP) Cleavage : The cleavage of PARP serves as a marker for apoptosis and was observed in treated cells, further supporting the apoptotic mechanism .
Neuroprotective Effects
Research into adamantane derivatives has also indicated potential neuroprotective effects. Compounds in this category may help mitigate neuronal damage in conditions such as Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress.
Comparative Analysis Table
The following table summarizes the biological activities observed in related adamantane derivatives:
| Compound Name | Activity Type | Target Cells | IC50 (μM) | Mechanism of Action |
|---|---|---|---|---|
| Compound 5r | Anticancer | HepG2 | 10.56 | Caspase activation, PARP cleavage |
| Amantadine | Antiviral | Influenza A virus | N/A | Viral replication inhibition |
| Memantine | Neuroprotective | Neuronal cells | N/A | NMDA receptor antagonist |
Case Studies
Several case studies have highlighted the efficacy of adamantane derivatives in clinical settings:
- Cancer Treatment : A case study involving patients with advanced liver cancer treated with related compounds demonstrated significant tumor reduction and improved survival rates.
- Influenza Treatment : Clinical trials using amantadine showed reduced symptoms and duration of illness in patients infected with influenza A.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with adamantane-1-carboxylic acid derivatives. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) in aprotic solvents like DMF are common for amide bond formation . A critical step is the introduction of the formamido group, which may require protecting group strategies to avoid side reactions. Reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:acylating agent) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization in solvents like i-PrOH is essential .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H NMR : Look for adamantane proton resonances at δ 1.6–2.2 ppm (multiplet) and the formamido NH signal near δ 8.5–9.0 ppm (broad singlet) .
- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving adamantane-containing structures, with refinement parameters (R-factor < 0.05) ensuring accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
- Methodological Answer : Contradictions may arise from tautomerism (amide-iminol shifts) or impurities from incomplete adamantane functionalization. To address this:
- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks.
- Use HPLC-MS to detect trace impurities (e.g., unreacted intermediates).
- Repeat synthesis under inert atmosphere (N₂/Ar) to rule out oxidative byproducts .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets, and how do adamantane’s steric effects influence docking outcomes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with force fields (e.g., AMBER) optimized for rigid adamantane moieties. Adjust grid box dimensions to accommodate steric bulk .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess adamantane’s conformational stability. The adamantane group’s rigidity may reduce entropy penalties upon binding .
Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with THF or MeCN to improve solubility of adamantane intermediates.
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps, monitoring pressure (1–3 bar H₂) and temperature (50–80°C) .
- Process Analytics : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent addition rates dynamically .
Data Analysis and Mechanistic Questions
Q. What experimental strategies can elucidate the compound’s metabolic stability in pharmacological studies?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify unchanged compound via LC-MS/MS. Adamantane’s lipophilicity may correlate with CYP450 resistance .
- Isotope Labeling : Synthesize a deuterated form (e.g., CD₃-group) to track metabolic pathways .
Q. How do structural modifications (e.g., replacing phenyl with fluorophenyl) affect the compound’s physicochemical properties?
- Methodological Answer :
- LogP Analysis : Measure partition coefficients (octanol/water) to assess hydrophobicity changes. Fluorine substitution typically increases LogP by ~0.5 units .
- Thermal Stability : Perform DSC/TGA to compare melting points and decomposition temperatures. Fluorophenyl derivatives may show higher thermal stability (~10–15°C increase) .
Troubleshooting and Comparative Studies
Q. What are common pitfalls in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Adamantane’s rigidity often leads to twinning or poor crystal growth. Solutions include:
- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) to slow crystallization.
- Seeding : Introduce microcrystals from vapor diffusion methods .
Q. How does this compound compare to analogs (e.g., 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide) in terms of bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
